1-(2,4-dimethoxyphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea, with the CAS number 1058458-20-0, is a compound that has garnered interest in various scientific research applications. Its molecular formula is , and it has a molecular weight of approximately 398.4 g/mol . This compound belongs to the class of urea derivatives and features a complex structure that includes multiple functional groups, making it a candidate for diverse chemical investigations.
The synthesis of 1-(2,4-dimethoxyphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the search results, compounds of this nature are commonly synthesized through:
Technical details about exact reagents, conditions, and yields would typically be found in specialized literature or patents related to this compound.
The molecular structure of 1-(2,4-dimethoxyphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea can be represented using various structural notations:
COc1cc(OC)ccc1NC(=O)NCCCn1nc(ccc1=O)c1ccco1 .The compound features a urea moiety connected to a pyridazine ring, which is further substituted with furan and methoxy groups. This complex architecture contributes to its potential biological activity.
While specific chemical reactions involving this compound were not detailed in the search results, similar compounds often participate in various chemical transformations such as:
Understanding these reactions is crucial for exploring potential modifications and applications of the compound.
Further studies would be necessary to elucidate its precise mechanism of action.
The physical and chemical properties of 1-(2,4-dimethoxyphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea include:
These properties are essential for understanding its behavior under various conditions and its suitability for different applications .
This compound has potential applications in scientific research due to its unique structure:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2